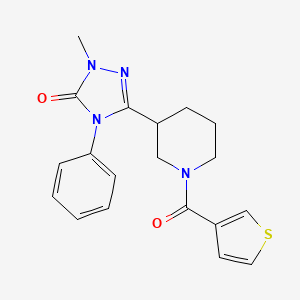

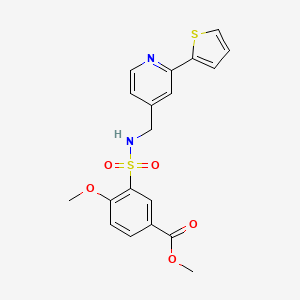

methyl 4-methoxy-3-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-methoxy-3-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential application in various scientific research fields. The purpose of

Aplicaciones Científicas De Investigación

Synthesis and Photophysical Properties

A study on related compounds, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, highlighted their unique luminescence properties, which can be applied in the development of materials with specific photophysical characteristics (Kim et al., 2021). These properties are essential for creating fluorescent markers and probes in biological imaging and sensors.

Heterocyclic Chemistry

The compound's structural features are conducive to the synthesis of heterocyclic systems. For example, derivatives of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been used for preparing various heterocyclic compounds, indicating that similar strategies could be applied to synthesize novel heterocyclic systems with potential pharmacological activities (Selič et al., 1997).

Liquid Crystal Research

The study of liquid crystals induced by hydrogen-bonding interactions between non-mesomorphic compounds, including derivatives of benzoates, can be relevant for designing new materials with tunable optical properties. This research has implications for developing advanced display technologies and optical devices (Naoum et al., 2010).

Organic Syntheses and Reactions

The structure of methyl 4-methoxy-3-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate suggests its utility in organic synthesis, particularly in reactions involving sulfoxides, sulfides, and other sulfur-containing groups. For instance, allenyl sulphides' synthesis and their application in creating αβ-unsaturated ketones demonstrate the versatility of sulfur-containing compounds in organic chemistry (Cookson & Parsons, 1978).

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that similar compounds can be synthesized through nucleophilic and amidation reactions . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .

Biochemical Pathways

It is known that similar compounds have a wide range of applications in pharmacy and biology . They are usually used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Pharmacokinetics

It is known that similar compounds have high stability, low toxicity, and high reactivity in various transformation processes .

Result of Action

It is known that similar compounds have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Propiedades

IUPAC Name |

methyl 4-methoxy-3-[(2-thiophen-2-ylpyridin-4-yl)methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S2/c1-25-16-6-5-14(19(22)26-2)11-18(16)28(23,24)21-12-13-7-8-20-15(10-13)17-4-3-9-27-17/h3-11,21H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCABGHFQNYCJHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2922494.png)

![Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2922500.png)

![5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2922502.png)

![1-[(3-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2922507.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2922508.png)

![1-(3,4-Dichlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2922509.png)

![5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2922512.png)